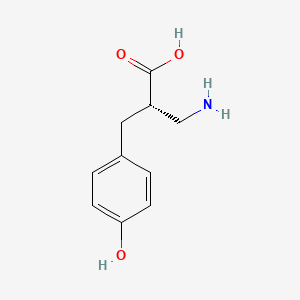![molecular formula C12H17BrN2O3 B12946375 Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate is a complex organic compound characterized by its unique structure, which includes an allyl group, a bromine atom, and a bipyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a bipyrrolidine derivative with an allyl bromide in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bipyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted bipyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- Allyl (3’R)-3-chloro-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
- Allyl (3’R)-3-iodo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
- Allyl (3’R)-3-fluoro-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
Uniqueness
What sets Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate apart from similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity and specificity .
Properties
Molecular Formula |
C12H17BrN2O3 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
prop-2-enyl (3R)-3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17BrN2O3/c1-2-7-18-12(17)14-5-3-9(8-14)15-6-4-10(13)11(15)16/h2,9-10H,1,3-8H2/t9-,10?/m1/s1 |
InChI Key |
KRAFUDMDPXPARZ-YHMJZVADSA-N |
Isomeric SMILES |
C=CCOC(=O)N1CC[C@H](C1)N2CCC(C2=O)Br |
Canonical SMILES |
C=CCOC(=O)N1CCC(C1)N2CCC(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
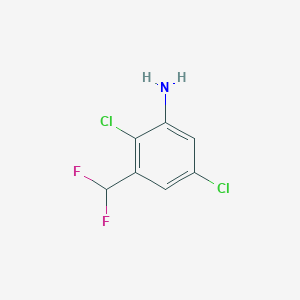
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
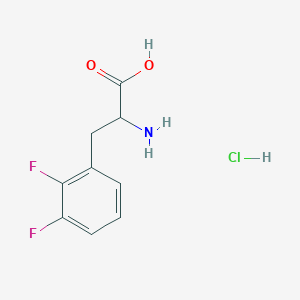
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
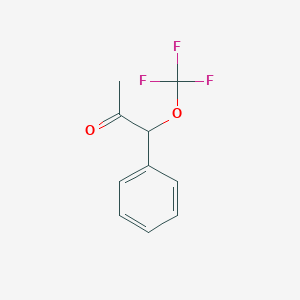

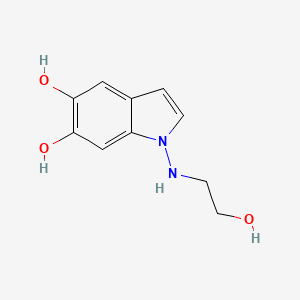
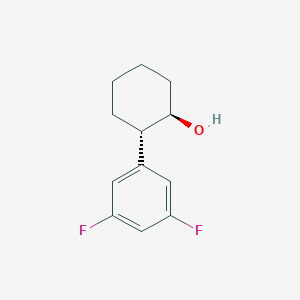
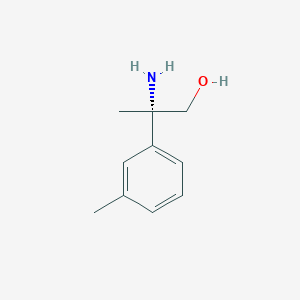
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
